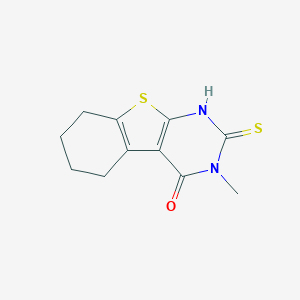

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-

Vue d'ensemble

Description

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- is a useful research compound. Its molecular formula is C11H12N2OS2 and its molecular weight is 252.4 g/mol. The purity is usually 95%.

The exact mass of the compound (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

The compound Benzothieno[2,3-d]pyrimidin-4(1H)-one, specifically its hexahydro-3-amino-2-thioxo derivative, serves as a versatile intermediate for synthesizing various heterocyclic systems. For instance, Santagati et al. (1993) synthesized this compound from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate and derived a heterocyclic system with a 1,3,4-thiadiazine ring from it (Santagati, Santagati & Modica, 1993).

Abdallah (2002) also highlighted the use of this compound as a versatile intermediate. They synthesized polyheterocycles via a one-pot process involving the reaction of this compound with hydrazonoyl halides (Abdallah, 2002).

Biological and Pharmaceutical Applications

Mavrova et al. (2010) synthesized novel thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole ring, exploring their antiparasitic activity. They found that these compounds showed higher activity against Trichinella spiralis in vitro compared to albendazole (Mavrova, Vuchev, Anichina & Vassilev, 2010).

Break et al. (2010) focused on synthesizing S-Nucleoside derivatives of 2-thioxo and 2,4-dithioxo tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)ones, aiming to study their potential biological activities (Break, Shmiss & Mosselhi, 2010).

Chemical Modifications and Diversification

- Dzhavakhishvili et al. (2009) diversified thieno[2,3-d]pyrimidin-4-one derivatives through alkylation reactions, highlighting the versatility of these compounds in chemical modifications (Dzhavakhishvili, Gorobets, Shishkina, Shishkin & Desenko, 2009).

Additional Applications

Ashalatha et al. (2007) synthesized various derivatives of 3-amino-2-mercapto tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and examined their biological activities, including anti-inflammatory and antimicrobial properties (Ashalatha, Narayana, Vijaya Raj & Suchetha Kumari, 2007).

Vega et al. (1990) synthesized derivatives of hexahydro[1]benzothieno[2,3-d]pyrimidines and evaluated them for potential analgesic, anti-inflammatory, and anti-arthritic properties (Vega, Alonso, Díaz & Junquera, 1990).

Mécanisme D'action

Biochemical Pathways

The compound is known to be involved in the Hantzsch reaction , a multi-component reaction that is used to prepare certain types of polymers . The compound is used to synthesize a new type of Hantzsch monomer, which is then used to create antioxidant self-healing hydrogels .

Result of Action

The compound has been used to create antioxidant self-healing hydrogels . These hydrogels have excellent antioxidant properties and low cytotoxicity, making them potentially useful in the field of biomaterials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Hantzsch reaction used to synthesize the compound is sensitive to temperature and pH

Propriétés

IUPAC Name |

3-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-13-10(14)8-6-4-2-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSZMGIUBHSQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC1=S)SC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191586 | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38201-61-5 | |

| Record name | 2,3,5,6,7,8-Hexahydro-3-methyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38201-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038201615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.